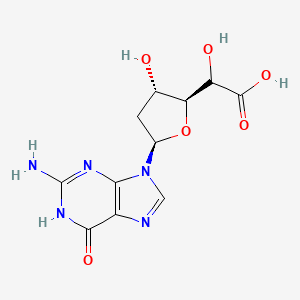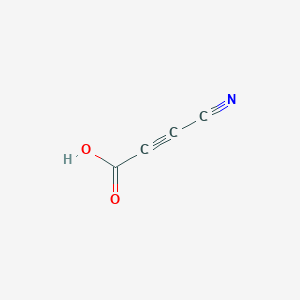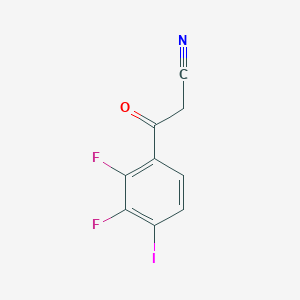
2,3-Difluoro-4-iodobenzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-iodobenzoylacetonitrile is a chemical compound with the molecular formula C9H4F2INO and a molecular weight of 307.04 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, along with a nitrile group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-iodobenzoylacetonitrile may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Difluoro-4-iodobenzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
2,3-Difluoro-4-iodobenzoylacetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2,3-Difluoro-4-iodobenzoylacetonitrile involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific targets. The nitrile group can also participate in interactions with enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Difluorobenzoylacetonitrile: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodobenzoylacetonitrile: Lacks the fluorine atoms, leading to different chemical properties and reactivity.
2,3-Difluoro-4-bromobenzoylacetonitrile: Contains a bromine atom instead of iodine, which can influence its reactivity and applications.
Uniqueness
2,3-Difluoro-4-iodobenzoylacetonitrile is unique due to the presence of both fluorine and iodine atoms, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and scientific research. The combination of these substituents can also influence the compound’s physical and chemical properties, making it distinct from similar compounds.
属性
分子式 |
C9H4F2INO |
|---|---|
分子量 |
307.03 g/mol |
IUPAC 名称 |
3-(2,3-difluoro-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4F2INO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |
InChI 键 |
UNFIILLJASACCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)

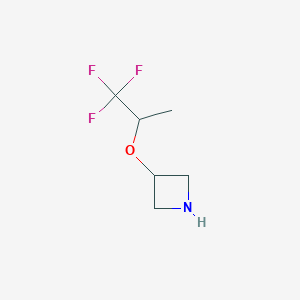


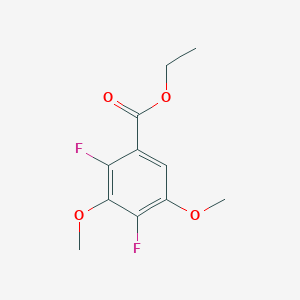
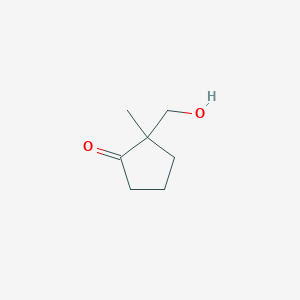


![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
